molecular formula C21H19ClN4O4 B2929476 1-[(3-chlorophenyl)methyl]-N-{[(4-methoxyphenyl)carbamoyl]amino}-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1105205-84-2

1-[(3-chlorophenyl)methyl]-N-{[(4-methoxyphenyl)carbamoyl]amino}-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2929476
CAS No.: 1105205-84-2
M. Wt: 426.86
InChI Key: PAJXXZCQAFCPQM-UHFFFAOYSA-N
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Description

1-[(3-chlorophenyl)methyl]-N-{[(4-methoxyphenyl)carbamoyl]amino}-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyridine ring substituted with a chlorophenyl group, a methoxyphenyl group, and a carbamoyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-chlorophenyl)methyl]-N-{[(4-methoxyphenyl)carbamoyl]amino}-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-ketoesters and ammonia or amines.

    Introduction of Substituents: The chlorophenyl and methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions using chlorobenzene and methoxybenzene derivatives.

    Carbamoylation: The carbamoyl group can be introduced using carbamoyl chloride or isocyanate derivatives under suitable reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-chlorophenyl)methyl]-N-{[(4-methoxyphenyl)carbamoyl]amino}-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(3-chlorophenyl)methyl]-N-{[(4-methoxyphenyl)carbamoyl]amino}-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-N-{[(4-methoxyphenyl)carbamoyl]amino}-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[(3-chlorophenyl)methyl]-N-{[(4-methoxyphenyl)carbamoyl]amino}-2-oxo-1,2-dihydropyridine-3-carboxamide shares structural similarities with other pyridine derivatives and carbamoyl compounds.
  • Examples include this compound and this compound.

Uniqueness:

  • The unique combination of substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[[1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O4/c1-30-17-9-7-16(8-10-17)23-21(29)25-24-19(27)18-6-3-11-26(20(18)28)13-14-4-2-5-15(22)12-14/h2-12H,13H2,1H3,(H,24,27)(H2,23,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJXXZCQAFCPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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